Regioisomeric Specificity: 2,4-Substitution Pattern vs. 2,5- and 3,6-Positional Isomers
The target compound bears the carboximidamide at the pyridine 4-position with the dimethylpyrazole at the 2-position (2,4-substitution). In contrast, the commercially available analog 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide (CAS 1546795-68-9) places the carboximidamide at the 2-position . This positional shift alters the vector of the amidine hydrogen-bond donor/acceptor system by approximately 60° relative to the pyrazole plane, a difference known to affect kinase ATP-binding site complementarity. While no direct head-to-head biochemical comparison has been published for these exact isomers, SAR studies on 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A adenosine receptor antagonists demonstrated that moving the pyridyl attachment from the pyrimidine C-6 to C-2 position resulted in Ki values shifting from 4.5 nM to >1,000 nM, a >200-fold loss in affinity attributable solely to regioisomeric rearrangement of the heterocyclic scaffold [1].
| Evidence Dimension | Binding affinity (Ki) change upon regioisomeric rearrangement of pyridyl-dimethylpyrazole scaffold |
|---|---|
| Target Compound Data | No directly published Ki data for 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine-4-carboximidamide |
| Comparator Or Baseline | Optimized 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidine (C-6 pyridyl): Ki = 4.5 nM (hA2A); C-2 pyridyl regioisomer: Ki > 1,000 nM |
| Quantified Difference | >200-fold loss in binding affinity upon regioisomeric shift of the pyridyl-dimethylpyrazole group (class-level inference only; not a direct measurement on the target compound) |
| Conditions | hA2A adenosine receptor radioligand displacement assay; J. Med. Chem. 2008, 51, 3682-3692 |
Why This Matters
The regioisomeric sensitivity observed in the pyridyl-dimethylpyrazole chemotype indicates that substituting a different positional isomer without confirmatory comparative data carries a high risk of functional non-equivalence, making this specific 2,4-substitution pattern a critical selection criterion for kinase-targeted screening cascades.
- [1] Stotz CE et al. Lead optimization of 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A2A adenosine receptor antagonists for the treatment of Parkinson's disease. J Med Chem. 2008;51(12):3682-3692. PMID: 18507365. View Source
